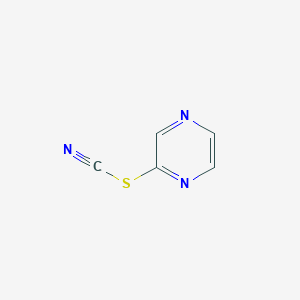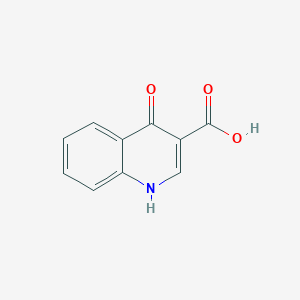
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .
Synthesis Analysis
Powders of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized by reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . This compound was also used as a molecular model for designing new drugs .Molecular Structure Analysis
The molecular structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CNc2ccccc2C1=O . The InChI representation is 1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) . Chemical Reactions Analysis
In terms of chemical reactions, the compound has been used in the synthesis of 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides with excellent yields and high purity, using a wide range of anilines and benzyl amines .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 189.17 . Its empirical formula is C10H7NO3 . The compound has a melting point of 269-270℃, a boiling point of 358℃, and a flash point of 171℃ . It has a density of 1.429 .Applications De Recherche Scientifique
Antibacterial Drug Synthesis
This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. It is prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate and plays a crucial role in the formation of this widely used antibiotic .
HIV-1 Integrase Inhibition
It has been identified as a novel HIV-1 integrase strand transfer inhibitor . This application is particularly significant in the research for treatments against HIV, as integrase inhibitors prevent the virus from integrating its genetic material into the host’s genome .
Synthetic Methodology
A green and efficient synthetic methodology has been reported for the synthesis of carboxamides from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, showcasing the compound’s utility in developing environmentally friendly synthetic processes .
Cannabinoid Receptor Ligands
Pharmacomodulations around this compound have led to the development of potent CB2-selective cannabinoid receptor ligands. These ligands have implications in receptor affinity and functionality, which is valuable for therapeutic applications related to the endocannabinoid system .
Pharmaceutical and Biological Activities
The compound’s analogs, particularly 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development for their potential therapeutic properties .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
13721-01-2, 34785-11-0 | |
| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34785-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Q & A
Q1: How do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives exert their antibacterial effect?
A1: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [ [], [], [], [] ] By binding to these enzymes, they inhibit DNA synthesis, ultimately leading to bacterial cell death. [ [], [] ]
Q2: Can you elaborate on the specific interaction between these compounds and their target enzymes?
A3: These compounds bind to the enzyme-DNA complex, stabilizing the complex and preventing the religation of DNA strands. [ [] ] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death.
Q3: What are the downstream effects of inhibiting bacterial DNA gyrase and topoisomerase IV?
A3: Inhibiting these enzymes disrupts essential bacterial processes such as DNA replication, transcription, and repair. This ultimately leads to:
Q4: What is the molecular formula and weight of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A4: The molecular formula is C10H7NO3, and the molecular weight is 189.17 g/mol.
Q5: What are the key spectroscopic characteristics of this compound class?
A6: Spectroscopic methods like NMR (1H, 13C, and 19F), IR, and Mass Spectrometry are crucial for structural confirmation. [ [], [], [] ] Specific peaks in these spectra provide information about the arrangement of atoms and functional groups within the molecule.
Q6: How does modifying the structure of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid impact its antibacterial activity?
A7: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [ [], [], [], [] ] Researchers have extensively studied SAR to optimize antibacterial activity and overcome resistance. [ [], [] ]
Q7: Can you provide specific examples of structure-activity relationships in this compound class?
A8:* C-7 Substituent: The substituent at the C-7 position is critical for activity. For instance, a piperazine ring at C-7 is commonly found in many potent fluoroquinolones like ciprofloxacin. [ [], [], [] ]* N-1 Substituent: Modifications at N-1, such as the introduction of a cyclopropyl group, can enhance activity against Gram-positive bacteria. [ [], [] ]* C-8 Substituent: Introducing a fluorine atom at the C-8 position, as seen in ciprofloxacin, significantly improves potency. [ [], [] ]
Q8: What is the significance of understanding the structure-activity relationships of these compounds?
A8: SAR studies provide valuable insights for:
- Designing new antibiotics: By understanding how structural changes affect activity, researchers can rationally design novel derivatives with improved potency and spectrum of activity. [ [] ]
- Overcoming drug resistance: SAR studies help identify modifications that can restore activity against resistant bacterial strains. [ [], [] ]
Q9: How stable are 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives under different conditions?
A10: Stability can vary depending on the specific derivative and environmental conditions such as pH, temperature, and light exposure. [ [], [], [] ] Some derivatives are susceptible to photodegradation. [ [], [] ]
Q10: What formulation strategies are employed to improve the stability and bioavailability of these compounds?
A10: Formulation strategies include:
- Salt formation: Converting the carboxylic acid into a salt, such as hydrochloride, can improve solubility and stability. [ [], [], [] ]
Q11: What analytical methods are used to characterize and quantify 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?
A11: Various analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound and its potential impurities. [ [], [], [] ]
- Mass Spectrometry (MS): For determining molecular weight and identifying degradation products. [ [], [], [], [] ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. [ [], [], [] ]
- Thin Layer Chromatography (TLC): For rapid separation and qualitative analysis. [ [], [] ]
Q12: What are the common mechanisms of bacterial resistance to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?
A12: Resistance mechanisms include:
- Mutations in target enzymes: Mutations in DNA gyrase and topoisomerase IV can reduce the binding affinity of these compounds. [ [], [] ]
Q13: Is there cross-resistance with other classes of antibiotics?
A14: Cross-resistance with other classes of antibiotics is a concern, particularly those with similar mechanisms of action or those that rely on active efflux for resistance. [ [] ]
Q14: What are some of the current research areas focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?
A14: Current research focuses on:
- Developing new derivatives: Researchers are continuously exploring novel modifications to overcome resistance, improve potency, and broaden the spectrum of activity. [ [], [] ]
- Investigating new therapeutic applications: Beyond their antibacterial properties, these compounds are being investigated for other therapeutic applications, such as anticancer agents and cystic fibrosis treatments. [ [], [], [] ]
- Understanding resistance mechanisms: Further research is crucial to unravel the complex mechanisms of resistance and develop strategies to circumvent them. [ [] ]
Q15: Can you provide examples of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives used in clinical practice?
A15: Several derivatives are widely used in clinical practice, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






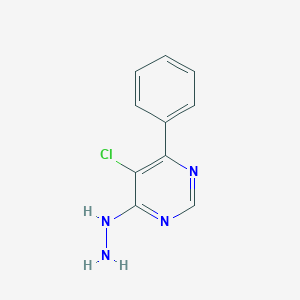


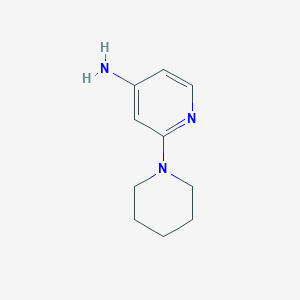
![2,2-Dimethylhexahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B372779.png)
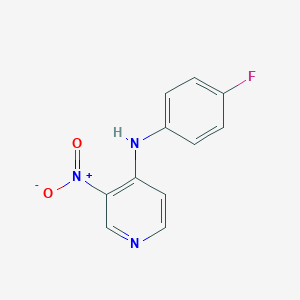
![6-[(butylsulfanyl)methylene]-2,2-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexanol](/img/structure/B372783.png)
